1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Overview
Description
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a promising molecule that has gained significant attention in the field of scientific research due to its potential applications.
Mechanism of Action
The mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine involves the inhibition of various enzymes and cellular processes that are essential for cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It also inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, it has been found to exhibit anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent activity against various cancer cell lines and fungal strains. However, it also has some limitations. It is relatively unstable in solution and requires careful handling. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic efficacy. Another direction is to explore its potential applications in other scientific research areas, such as neurodegenerative diseases and infectious diseases. Finally, there is a need to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans.
Scientific Research Applications
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various scientific research areas. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-7-16(20)17(13-14)25-15(2)19(24)23-11-9-22(10-12-23)18-5-3-4-8-21-18/h3-8,13,15H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBTLCQURGWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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